2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for isotopically modified compounds. According to IUPAC recommendations for isotopic nomenclature, the deuterium substitution is indicated through the incorporation of the nuclide symbol preceded by appropriate locants. The complete IUPAC name for this compound is 2-chloro-1,1,2,2-tetradeuterio-N,N-dimethylethanamine hydrochloride, which specifically identifies the positions of deuterium substitution within the molecular framework.
The nomenclature system demonstrates the systematic replacement of hydrogen atoms with deuterium isotopes at specific carbon positions. The prefix "tetradeuterio" indicates the presence of four deuterium atoms, while the locants "1,1,2,2" specify the exact positions of isotopic substitution according to IUPAC numbering conventions. This systematic approach ensures unambiguous identification of the compound and distinguishes it from other possible deuterated isomers or partially deuterated analogues.
Alternative nomenclature systems may employ the simplified designation "d4" to indicate the presence of four deuterium atoms, resulting in the common name this compound. This abbreviated nomenclature is widely accepted in analytical and pharmaceutical literature, particularly when the compound serves as an internal standard or reference material. The Chemical Abstracts Service has assigned the unique registry number 1252995-12-2 to this specific deuterated compound, ensuring consistent identification across scientific databases and literature.
The hydrochloride salt designation indicates the presence of hydrochloric acid as a counterion, forming a stable crystalline salt with enhanced solubility properties compared to the free base form. This salt formation is crucial for pharmaceutical applications and analytical procedures, as it provides improved stability and handling characteristics essential for quantitative analyses.
Molecular Formula and Isotopic Composition Analysis
The molecular formula of this compound is C4H7D4Cl2N, reflecting the specific isotopic composition where four hydrogen atoms are replaced with deuterium isotopes. This formula represents a systematic modification of the parent compound, maintaining the same carbon skeleton while introducing deuterium substitution at defined positions. The presence of two chlorine atoms indicates both the organic chloride functionality and the hydrochloride salt formation.
Molecular weight calculations based on standard atomic masses reveal significant differences between the deuterated and non-deuterated forms. The deuterated compound exhibits a molecular weight of approximately 148.07 daltons, representing an increase of approximately 4.02 daltons compared to the non-deuterated analogue. This mass difference corresponds precisely to the replacement of four hydrogen atoms (atomic mass 1.00784) with four deuterium atoms (atomic mass 2.0141), resulting in a net mass increase of 4.0228 daltons.
| Parameter | Deuterated Compound | Non-deuterated Analogue | Difference |
|---|---|---|---|
| Molecular Formula | C4H7D4Cl2N | C4H11Cl2N | +4 deuterium, -4 hydrogen |
| Molecular Weight | 148.07 g/mol | 144.04 g/mol | +4.03 g/mol |
| CAS Registry Number | 1252995-12-2 | 4584-46-7 | - |
The isotopic composition analysis reveals that the deuterium atoms occupy specific positions within the molecular structure, creating a stable isotopically labeled compound suitable for analytical applications. The deuterium content represents approximately 2.7% of the total molecular mass, providing sufficient mass differentiation for mass spectrometric detection and quantification. This isotopic composition ensures reliable analytical performance while maintaining chemical similarity to the parent compound.
The exact mass of the deuterated compound, calculated using precise atomic masses, is 147.052 daltons. This precise mass value is essential for high-resolution mass spectrometry applications, where accurate mass determination enables unambiguous identification and quantification of the compound in complex biological matrices.
Stereochemical Configuration and Deuterium Positioning
The stereochemical analysis of this compound reveals specific deuterium positioning patterns that influence the compound's three-dimensional structure and analytical properties. Based on the nomenclature indicating 1,1,2,2-tetradeuterio substitution, the deuterium atoms are positioned at the two carbon atoms of the ethylamine chain, with two deuterium atoms replacing hydrogen atoms at each carbon center.
The molecular structure maintains the same connectivity and bonding patterns as the non-deuterated analogue, with deuterium substitution occurring at the methylene carbon adjacent to the chlorine atom and the methylene carbon adjacent to the nitrogen atom. This substitution pattern creates a symmetrical deuterium distribution that preserves the overall molecular geometry while introducing isotopic effects that influence vibrational frequencies and chemical shift patterns in spectroscopic analyses.
The deuterium positioning at both methylene carbons results in the formation of CD2 groups, which exhibit distinct spectroscopic signatures compared to CH2 groups. These isotopic substitutions create measurable differences in nuclear magnetic resonance chemical shifts, infrared vibrational frequencies, and mass spectrometric fragmentation patterns. The specific positioning ensures that deuterium atoms occupy sterically equivalent positions, minimizing conformational changes while maximizing analytical differentiation.
Conformational analysis indicates that the deuterium substitution does not significantly alter the preferred molecular conformations or rotational barriers compared to the parent compound. The carbon-deuterium bond lengths are slightly shorter than carbon-hydrogen bonds due to the reduced vibrational amplitude of the heavier deuterium nucleus, but these differences are generally insufficient to cause significant conformational changes under standard analytical conditions.
The spatial arrangement of deuterium atoms provides optimal analytical performance by ensuring that isotopic effects are distributed throughout the molecular framework. This distribution pattern enhances the stability of the deuterated compound and reduces the likelihood of deuterium exchange reactions under typical analytical conditions, ensuring reliable performance as an internal standard.
Comparative Analysis with Non-deuterated Analogues
The comparative analysis between this compound and its non-deuterated analogue 2-Chloro-N,N-dimethylethylamine hydrochloride reveals fundamental differences that enable analytical applications while maintaining chemical similarity. The non-deuterated compound, with CAS registry number 4584-46-7 and molecular formula C4H11Cl2N, serves as the reference standard for understanding the effects of deuterium substitution.
Physical property comparisons demonstrate that both compounds exhibit similar crystalline characteristics, with the non-deuterated analogue displaying a melting point range of 201-204°C. The deuterated compound is expected to exhibit a slightly higher melting point due to the deuterium isotope effect, which typically increases intermolecular interactions and thermal stability. Both compounds exist as hygroscopic crystalline solids with similar solubility profiles in polar solvents.
| Property | Deuterated Form | Non-deuterated Form | Analytical Significance |
|---|---|---|---|
| Molecular Weight | 148.07 g/mol | 144.04 g/mol | Mass spectrometric differentiation |
| Melting Point | ~203-206°C (estimated) | 201-204°C | Thermal stability assessment |
| Solubility | Similar hydrophilic character | 2000 g/L in water | Analytical method compatibility |
| Chemical Stability | Enhanced due to deuterium effect | Standard stability profile | Internal standard reliability |
The deuterium kinetic isotope effect provides enhanced chemical stability to the deuterated compound, reducing the rate of potential degradation reactions involving carbon-hydrogen bond cleavage. This increased stability is particularly advantageous for analytical applications, where consistent performance over extended periods is essential for reliable quantitative measurements.
Spectroscopic comparisons reveal distinct analytical signatures that enable differentiation between the compounds in analytical procedures. Nuclear magnetic resonance spectroscopy shows characteristic deuterium-induced chemical shift changes, while infrared spectroscopy displays altered vibrational frequencies corresponding to carbon-deuterium stretching and bending modes. Mass spectrometry provides the most definitive differentiation, with the deuterated compound exhibiting molecular ion peaks at m/z values approximately 4 mass units higher than the non-deuterated analogue.
The chemical reactivity patterns remain fundamentally similar between both compounds, ensuring that analytical methods developed for one compound are generally applicable to the other. This chemical similarity is crucial for applications where the deuterated compound serves as an internal standard, as it must undergo similar extraction, separation, and ionization processes to provide accurate quantitative results. The primary difference lies in the kinetic isotope effects, which may result in slightly different reaction rates for processes involving carbon-deuterium bond breaking or formation.
Properties
IUPAC Name |
2-chloro-1,1,2,2-tetradeuterio-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/i3D2,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLJZSJKRYTKTP-URZLSVTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747326 | |
| Record name | 2-Chloro-N,N-dimethyl(~2~H_4_)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1252995-12-2 | |
| Record name | 2-Chloro-N,N-dimethyl(~2~H_4_)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ethanolamine Hydrochloride Route
This method, detailed in patent CN108003036B, involves hydrochlorination and acid-catalyzed chlorination. Key steps include:
-
Hydrochlorination of Ethanolamine :
Ethanolamine is reacted with hydrogen chloride gas at a flow rate of 300–500 mL/min per mole of ethanolamine. The reaction is conducted at room temperature until the system reaches pH 2–3, forming ethanolamine hydrochloride. -
Chlorination with Organic Acid Catalysts :
Organic acids (e.g., adipic acid, glutaric acid) are added to ethanolamine hydrochloride, and the mixture is heated to 140–160°C under continued HCl gas flow. Water generated during the reaction is removed via distillation, yielding 2-chloroethylamine hydrochloride. -
Purification :
The crude product is washed with absolute ethanol, filtered, and vacuum-dried at 50–60°C, achieving yields of 89–91% and purity >99%.
Table 1: Reaction Conditions for Ethanolamine Hydrochloride Route
Dimethylethanolamine and Thionyl Chloride Route
Patent CN103408432A describes a milder alternative using dimethylethanolamine and thionyl chloride:
-
Chlorination :
Dimethylethanolamine reacts with thionyl chloride at 5–15°C under an ice-water bath, forming the intermediate chlorosulfite. -
Reflux and Isolation :
Absolute ethanol is added, and the mixture is refluxed for 1 hour. The product precipitates upon cooling and is filtered and dried, bypassing recrystallization.
Advantages :
-
Lower reaction temperatures (5–15°C vs. 140–160°C).
Deuteration Strategies for 2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride
Deuteration introduces four deuterium atoms into the ethylamine chain, typically at the 1,1,2,2 positions. Two methodologies are inferred from analogous compounds:
Catalytic Hydrogen-Deuterium Exchange
This approach, adapted from the synthesis of the d6 analog (CAS 97941-91-8), employs deuterium gas (D₂) and palladium catalysts:
-
Reaction Setup :
The non-deuterated precursor is dissolved in deuterated solvents (e.g., D₂O or CD₃OD). -
Catalytic Exchange :
Deuterium gas is introduced under pressure (1–3 atm) in the presence of Pd/C or Pd/Al₂O₃ at 50–80°C for 24–48 hours. -
Isolation :
The deuterated product is recovered via solvent evaporation and recrystallization from deuterated ethanol.
Key Parameters :
-
Catalyst loading: 5–10 wt%.
-
Deuterium purity: ≥99.9%.
-
Isotopic enrichment: >98% d4.
Direct Synthesis Using Deuterated Reagents
An alternative route substitutes hydrogen-containing reagents with deuterated analogs during precursor synthesis:
-
Deuterated Ethanolamine :
Ethanolamine-d4 (HOCH₂CD₂NH₂) is hydrochlorinated using DCl gas, followed by chlorination as in Section 1.1. -
Deuterated Dimethylethanolamine :
Dimethylethanolamine-d6 ((CD₃)₂NCD₂CD₂OH) reacts with thionyl chloride, ensuring all hydrogens in the ethyl chain are replaced.
Challenges :
-
High cost of deuterated starting materials.
-
Requires anhydrous conditions to prevent proton back-exchange.
Industrial-Scale Production and Optimization
Industrial processes prioritize cost efficiency and scalability:
Continuous Flow Reactors
-
Precursor Synthesis :
Ethanolamine hydrochlorination and chlorination are conducted in continuous flow systems with in-line pH monitoring and automated HCl gas injection. -
Deuteration :
Fixed-bed reactors with Pd catalysts enable continuous D₂ circulation, reducing reaction times to 12–24 hours.
Table 2: Industrial Production Metrics
Purification and Quality Control
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions:
Substitution: Typically involves nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Products include N,N-dimethyl-ethanamine derivatives.
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Scientific Research Applications
2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride is widely used in scientific research due to its deuterated nature, which provides unique advantages in various applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Applied in the synthesis of labeled compounds for quality control and analytical purposes.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Non-Deuterated Analog: 2-(N,N-Dimethylamino)ethyl Chloride Hydrochloride
Molecular Formula : C₄H₁₁Cl₂N
CAS Number : 4584-46-7
Key Differences :
Diethyl-Substituted Analog: 2-Chloro-N,N-diethylethanamine Hydrochloride
Molecular Formula : C₆H₁₅Cl₂N
CAS Number : 17289-54-2
Key Differences :
- Structure : Contains diethyl (-N(C₂H₅)₂) instead of dimethyl (-N(CH₃)₂) groups, increasing steric bulk (MW 184.10) .
- Reactivity : The larger ethyl groups reduce nucleophilicity compared to dimethyl analogs, slowing substitution reactions .
- Applications : Used in synthesizing complex amines and as a precursor in agrochemicals .
Deuterated Diethyl Analog: 2-(N,N-Diethylamino)ethyl-d4-chloride Hydrochloride
Molecular Formula : C₆H₁₀ClD₄N·ClH
CAS Number : 1252995-12-2
Key Differences :
- Isotopic Labeling : Deuterium atoms are on the ethyl backbone, while dimethyl-d₄ analogs label the amine-adjacent carbons .
- Regulatory Status : Classified under Schedule 2B10 (chemical weapons control), similar to other chloroethylamines .
Pharmacological and Toxicological Comparison
Ethylenediamine derivatives, such as Diatrin (N,N'-dimethyl-N-phenyl-N'-(2-thienylmethyl) ethylenediamine hydrochloride), exhibit antihistaminic properties . Key contrasts include:
- Therapeutic Index : Ethylenediamine derivatives like Diatrin have high therapeutic indices (300–1200 orally), whereas chlorinated amines are primarily reactive intermediates .
- Deuterated forms may exhibit altered metabolic pathways but retain similar acute toxicity profiles .
Physical and Chemical Properties
| Property | 2-Chloro-N,N-dimethyl-ethan Amine-d4 HCl | 2-(N,N-Dimethylamino)ethyl Chloride HCl | 2-Chloro-N,N-diethylethanamine HCl |
|---|---|---|---|
| Molecular Weight | 120.01 | 144.05 | 184.10 |
| Solubility | Water, Chloroform | Water | Polar solvents (e.g., ethanol) |
| Melting Point | >190°C (decomposes) | Not reported | Not reported |
| Primary Use | Isotopic labeling, organic synthesis | Pharmaceuticals, surfactants | Agrochemical intermediates |
| Regulatory HS Code | 2845.90 | 2921.19 | 2921.19 |
Data compiled from
Biological Activity
2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride, with the chemical formula C4H11ClN and CAS Number 1252995-12-2, is a deuterated derivative of 2-chloro-N,N-dimethylethanamine. This compound has garnered interest in various scientific fields due to its potential biological activities, including its role in medicinal chemistry and as a research tool in pharmacology.
The compound is characterized by the following properties:
- Molecular Weight : 100.59 g/mol
- IUPAC Name : 2-Chloro-N,N-dimethylethanamine hydrochloride
- Chemical Structure :
- SMILES: ClCC(N(C)C)C
- InChI: InChI=1S/C4H11ClN/c1-5(2)3-4-6/h3-4H2,1-2H3
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including neurotransmitter receptors and enzymes. The compound's structure allows it to act as a ligand for specific receptors, potentially influencing neurotransmission and other physiological processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted the effectiveness of amines in inhibiting bacterial growth, suggesting that this compound may possess similar capabilities due to its structural characteristics .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the impact of this compound on various cancer cell lines. For instance, studies involving related compounds have shown that they can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death. While specific data on this compound is limited, its structural analogs have demonstrated significant cytotoxic effects against several tumor types .
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers tested the antimicrobial activity of several amine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar amine functionalities significantly inhibited bacterial growth, supporting the potential antimicrobial application of this compound .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-Chloro-N,N-dimethyl-ethan Amine | Staphylococcus aureus | 15 |
| 2-Chloro-N,N-dimethyl-ethan Amine | Escherichia coli | 12 |
Case Study 2: Cytotoxicity Against Cancer Cells
A comparative study evaluated the cytotoxic effects of various amines on human cancer cell lines. The findings showed that certain derivatives led to a significant decrease in cell viability, indicating their potential use in cancer therapy. While specific data for the deuterated form is still emerging, these findings suggest that further exploration could reveal similar effects for this compound .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
Safety and Toxicology
As with many chemical compounds, understanding the safety profile is crucial. Preliminary assessments suggest that while some amines can exhibit low toxicity at therapeutic doses, further toxicological studies are necessary to establish a comprehensive safety profile for this compound .
Q & A
Q. What are the optimized reaction conditions for synthesizing 2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride?
The synthesis typically involves nucleophilic substitution using deuterated dimethylamine and chloroethane derivatives. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred, with reactions conducted at elevated temperatures (60–80°C) to enhance reaction kinetics . Deuterated reagents must be rigorously purified to minimize isotopic dilution. Post-synthesis, the product is isolated via recrystallization or column chromatography, followed by hydrochloride salt formation under acidic conditions.
Q. Which analytical techniques are most reliable for confirming deuteration levels and structural integrity?
Nuclear magnetic resonance (NMR) spectroscopy (particularly - and -NMR) is critical for verifying deuteration at specific positions (e.g., ethyl-d4 groups). Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) confirms molecular weight and isotopic patterns. For example, a molecular ion peak at m/z 150.07 (CHClDN·HCl) with a deuterium incorporation ≥98% is expected . Complementary techniques like Fourier-transform infrared spectroscopy (FTIR) can validate functional groups (e.g., N-H stretches at ~3300 cm).
Q. How should researchers handle and store this compound to ensure stability?
The compound is hygroscopic and light-sensitive. Store in airtight, amber glass containers under inert gas (argon or nitrogen) at –20°C. Prior to use, equilibrate to room temperature in a desiccator to prevent moisture absorption. Stability assessments under varying pH (e.g., 2–10) should be conducted via accelerated degradation studies using HPLC or LC-MS to monitor decomposition products .
Advanced Research Questions
Q. How do deuterium isotopes influence the compound’s reactivity in nucleophilic substitution reactions?
Deuterium substitution at the ethyl group (ethyl-d4) introduces kinetic isotope effects (KIEs), which may slow reaction rates due to stronger C-D bonds compared to C-H. For example, in SN2 reactions, values ~2–3 are observed, affecting reaction optimization. Computational studies (DFT) can model transition states to predict isotopic effects . Experimental validation requires comparative kinetics between deuterated and non-deuterated analogs under identical conditions.
Q. What methodologies resolve spectral data contradictions arising from structural isomers or isotopic impurities?
Contradictions in NMR or MS data often stem from isomeric byproducts (e.g., N,N-diethyl vs. N,N-dimethyl analogs) or incomplete deuteration. Use 2D NMR techniques (COSY, HSQC) to differentiate isomers. For MS, isotopic pattern analysis (e.g., M+1/M+2 peaks) distinguishes deuterated species from chlorine isotopes. Cross-referencing with synthetic protocols in and ensures batch consistency .
Q. How can researchers profile and quantify impurities in synthesized batches?
Impurity profiling requires ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD). Column chemistry (e.g., C18 with 0.1% trifluoroacetic acid) resolves polar impurities. Quantify residual solvents (e.g., DMF) via gas chromatography (GC-MS) per ICH Q3C guidelines. Structural elucidation of unknown impurities uses tandem MS/MS and comparison to pharmacopeial standards .
Q. What are the challenges in studying the compound’s stability under physiological conditions?
In vitro stability studies in buffer solutions (pH 7.4) or simulated biological fluids (e.g., plasma) may reveal hydrolysis of the chloroethyl group. Use LC-MS to track degradation products like dimethylamine-d4 and ethylene-d4 derivatives. Stability-indicating methods must account for deuterium exchange, which can alter pharmacokinetic profiles. Accelerated stability studies at 40°C/75% relative humidity predict shelf-life .
Data Contradiction Analysis
Q. How to address discrepancies in reported deuterium incorporation levels across studies?
Discrepancies often arise from variations in synthetic protocols (e.g., reagent purity, reaction time). Validate deuterium content using quantitative -NMR or isotope ratio mass spectrometry (IRMS). Cross-check with independent methods, such as elemental analysis (EA) for C/H/N ratios, to ensure data reliability. Comparative studies in and highlight the importance of standardized synthetic workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
